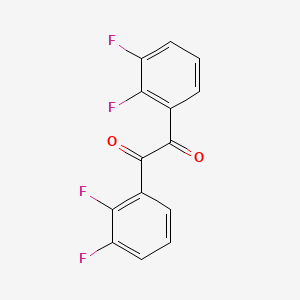
1,2-Bis(2,3-fluorophenyl)ethane-1,2-dione
Description
1,2-bis(2,3-fluorophenyl)ethane-1,2-dione is an organic compound with the molecular formula C14H8F2O2. It is a solid substance, typically appearing as white to pale yellow crystals. This compound is used in various research fields due to its unique chemical properties.
Properties
Molecular Formula |
C14H6F4O2 |
|---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
1,2-bis(2,3-difluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6F4O2/c15-9-5-1-3-7(11(9)17)13(19)14(20)8-4-2-6-10(16)12(8)18/h1-6H |
InChI Key |
LJRGNWLITYAYFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)C(=O)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-bis(2,3-fluorophenyl)ethane-1,2-dione typically involves the catalytic fluorination of benzaldehyde derivatives. The reaction conditions can be adjusted based on the specific requirements of the experiment. Industrial production methods often involve the use of advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
1,2-bis(2,3-fluorophenyl)ethane-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly halogenation, using reagents like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2-bis(2,3-fluorophenyl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various fluorinated compounds.
Biology: This compound is used in biochemical studies to understand the effects of fluorinated organic molecules on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1,2-bis(2,3-fluorophenyl)ethane-1,2-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is known that the fluorine atoms play a crucial role in its activity .
Comparison with Similar Compounds
1,2-bis(2,3-fluorophenyl)ethane-1,2-dione can be compared with other similar compounds such as:
1,2-bis(3-fluorophenyl)ethane-1,2-dione: This compound has similar properties but differs in the position of the fluorine atoms.
1,2-bis(4-fluorophenyl)ethane-1,2-dione: Another similar compound with fluorine atoms in different positions, affecting its reactivity and applications.
1,2-bis(3,5-difluorophenyl)ethane-1,2-dione: This compound has additional fluorine atoms, which can enhance its chemical stability and reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


